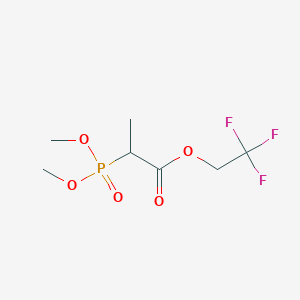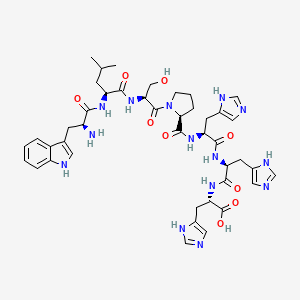![molecular formula C22H16N2O2S2 B14198525 3,6-Bis[(4-methoxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile CAS No. 918779-67-6](/img/structure/B14198525.png)
3,6-Bis[(4-methoxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis[(4-methoxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile: is an organic compound with the molecular formula C22H16N2O2S2 and a molecular weight of 404.505 g/mol . This compound is characterized by the presence of two methoxyphenyl groups attached to a benzene ring through sulfur atoms, and two cyano groups attached to the benzene ring at positions 1 and 2 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis[(4-methoxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxythiophenol with a suitable halogenated benzene derivative under basic conditions to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano groups, converting them to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development:
Biological Probes: It can be used as a probe in biological studies to investigate various biochemical pathways.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Polymers: It can be incorporated into polymer matrices to enhance their properties.
作用機序
The mechanism of action of 3,6-Bis[(4-methoxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The sulfur atoms in the compound can coordinate with metal ions, making it a potential ligand in metal-catalyzed reactions. Additionally, the cyano groups can participate in various nucleophilic and electrophilic reactions, contributing to the compound’s reactivity .
類似化合物との比較
- 3,6-Bis[(4-methylphenyl)sulfanyl]benzene-1,2-dicarbonitrile
- 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan
Comparison:
- Structural Differences: While similar in structure, the presence of different substituents (e.g., methoxy vs. methyl) can significantly alter the compound’s reactivity and applications.
- Reactivity: The methoxy groups in 3,6-Bis[(4-methoxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile can undergo various substitution reactions, whereas the methyl groups in similar compounds may not be as reactive.
- Applications: The unique combination of functional groups in this compound makes it suitable for specific applications in catalysis, material science, and drug development .
特性
CAS番号 |
918779-67-6 |
|---|---|
分子式 |
C22H16N2O2S2 |
分子量 |
404.5 g/mol |
IUPAC名 |
3,6-bis[(4-methoxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C22H16N2O2S2/c1-25-15-3-7-17(8-4-15)27-21-11-12-22(20(14-24)19(21)13-23)28-18-9-5-16(26-2)6-10-18/h3-12H,1-2H3 |
InChIキー |
XGOOXOFKCCQWKA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)SC2=C(C(=C(C=C2)SC3=CC=C(C=C3)OC)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene](/img/structure/B14198449.png)
![4-Methyl-2-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B14198451.png)
![Methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate](/img/structure/B14198459.png)
![N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide](/img/structure/B14198463.png)
![2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol](/img/structure/B14198467.png)
![4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14198472.png)

![3-Cyclohexyl-6-(phenanthren-9-YL)-1H,4H-furo[3,4-C]furan-1,4-dione](/img/structure/B14198483.png)
![1-Methoxy-7-[(4-methoxyphenyl)methoxy]-9H-carbazole](/img/structure/B14198484.png)
![2-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14198492.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine](/img/structure/B14198502.png)
![2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198506.png)

![9H-Carbazole, 3-bromo-9-[(ethenyloxy)methyl]-](/img/structure/B14198510.png)
